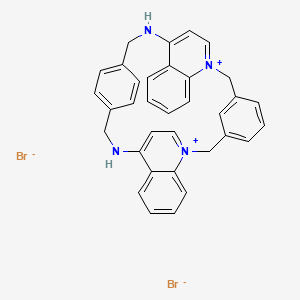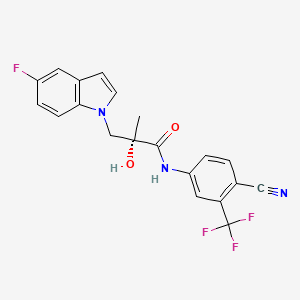
UT-155
Übersicht
Beschreibung
UT-155 is a second-generation androgen receptor (AR) pan antagonist. Unlike conventional AR-targeting drugs, which primarily act as competitive ligand-binding domain (LBD)-binding antagonists, UT-155 offers a mechanistically distinct approach. It was specifically designed to address castration- and drug-resistant prostate cancers .
Molecular Structure Analysis
UT-155 binds to both the amino-terminal transcriptional activation domain AF-1 and the carboxy-terminal ligand-binding domain of the AR. Its molecular structure enables it to inhibit wild-type and splice variant isoforms of AR effectively .
Chemical Reactions Analysis
UT-155 promotes a conformation distinct from the LBD-binding competitive antagonist enzalutamide. Mechanistically, it degrades the AR through the ubiquitin proteasome pathway. This unique mode of action sets it apart from traditional AR antagonists .
Wissenschaftliche Forschungsanwendungen
1. Unit Testing Framework for Scientific Legacy Code A unit testing framework (UTF) was introduced to optimize software design and understand undocumented source code in scientific applications. This improvement was crucial for managing the complexity and enhancing the performance of scientific legacy code, particularly on supercomputers like Titan (Yao, Wang, Sun, & Zhong, 2017).
2. Ultrasonic Tomography in Multiphase Flow Monitoring Ultrasonic tomography (UT) systems are significant in liquid-gas multiphase flow monitoring. This field has evolved over years, encompassing UT system development, measurement strategies, data acquisition, and image reconstruction techniques (Goh, Ruzairi, Hafiz, & Tee, 2017).
3. Ultrasonic Testing in Additive Manufacturing Ultrasonic testing (UT) techniques are highly capable of detecting defects in engineering components, especially in additive manufacturing products. This involves both in-situ and offline applications, including detecting defects and material characterization in diverse manufacturing processes (Honarvar & Varvani-Farahani, 2020).
4. Scientific Trigger Unit for Gamma Ray Burst Detection The Scientific Trigger Unit (UTS) detects Gamma Ray Bursts (GRBs) in real-time using data from the ECLAIRs camera, designed for the French-Chinese satellite mission SVOM. This unit produces GRB alerts for ground-based follow-up observations and spacecraft slew operations (Le Provost et al., 2013).
5. Atomic Force Microscopy for Specialized Surface Studies Atomic Force Microscopy (AFM) and Langmuir-Blodgett (LB) film balance have been crucial in surface science research programs, especially in nonsulfide flotation chemistry, mineral processing, and coal preparation, at the University of Utah (Miller, 1999).
6. Ultrasonic Testing for Spot-Welded Joint Prediction Ultrasonic Testing (UT) is applied to predict the static & fatigue behavior of spot-welded joints, integrating it with machine learning methods for a more reliable and cost-effective assessment (Amiri, Farrahi, Kashyzadeh, & Chizari, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAYQVTXBMPRF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122640156 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)
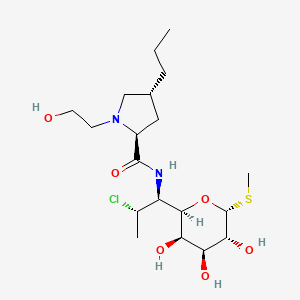
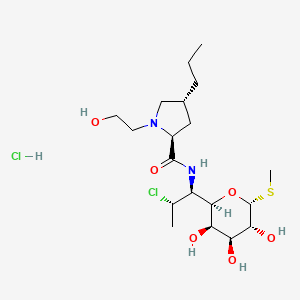
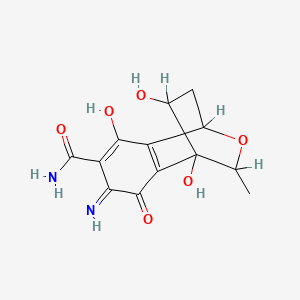

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)
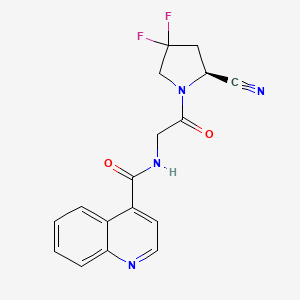
![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)
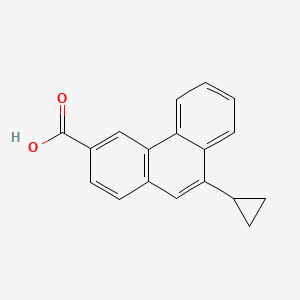
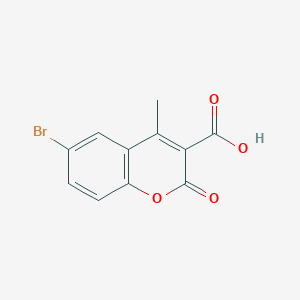
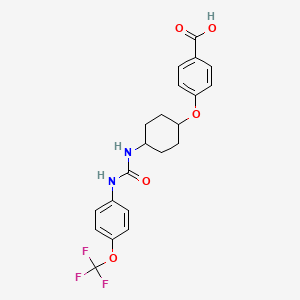
![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)
